6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid
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Overview
Description
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process often utilizes difluoromethylation reagents and can be carried out under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethylated pyrazole carboxamides
- Fluoroalkylated benzo[c]-chromenes
Uniqueness
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
6-(difluoromethyl)-4-oxopyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4/c8-6(9)4-1-3(10)2-5(13-4)7(11)12/h1-2,6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDDZCIGHZUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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